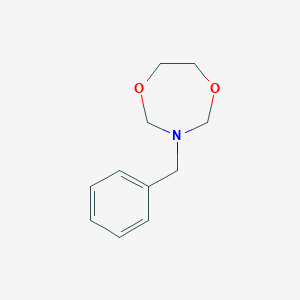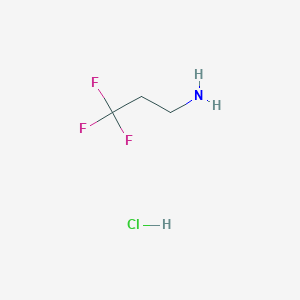![molecular formula C11H14N4O B1344429 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 1035840-99-3](/img/structure/B1344429.png)
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . This compound is notable for its unique structure, which includes a piperazine ring fused to an oxazolo[4,5-b]pyridine moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes with optimizations for larger scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine: This compound has a similar structure but lacks the methyl group at the 5-position, which can affect its chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic framework but differ in the specific ring structures and substituents, leading to different activities and applications.
The uniqueness of this compound lies in its specific combination of the piperazine and oxazolo[4,5-b]pyridine rings, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
5-methyl-2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-2-3-9-10(13-8)14-11(16-9)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNAWTSWIZNPRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)









